

Spectroscopic Characterization of p-Carborane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-Carborane*

Cat. No.: B1425697

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Carborane ($1,12\text{-C}_2\text{B}_{10}\text{H}_{12}$), a highly stable icosahedral cluster compound composed of boron, carbon, and hydrogen, holds significant promise in various scientific fields, including medicinal chemistry and materials science.^{[1][2]} Its unique three-dimensional structure and exceptional thermal and chemical stability make it an attractive pharmacophore and building block for novel materials. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **p-carborane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and visual representations of analytical workflows are presented to facilitate its study and application.

Molecular Structure

p-Carborane possesses a highly symmetrical icosahedral structure with the two carbon atoms situated at antipodal positions (1 and 12). This arrangement results in a non-polar molecule with chemically equivalent boron and hydrogen atoms, simplifying its spectroscopic signatures compared to its ortho and meta isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of carboranes. Due to the presence of two NMR-active boron isotopes, ^{11}B ($I=3/2$, 80.4% natural abundance) and ^{10}B ($I=3$, 19.6% natural abundance), the NMR spectra of carboranes exhibit unique features.[3]

^{11}B NMR Spectroscopy

The ^{11}B NMR spectrum of **p-carborane** is characterized by its simplicity, arising from the high symmetry of the molecule. All ten boron atoms are chemically equivalent, resulting in a single resonance signal.

Table 1: ^{11}B NMR Data for **p-Carborane** Derivatives

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
p-Carborane amidinate salts	~ -14	Singlet (^1H -decoupled)	-

Note: The chemical shift is referenced to $\text{BF}_3\cdot\text{OEt}_2$.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **p-carborane** displays two distinct signals corresponding to the protons attached to the cage carbon atoms (C-H) and the cage boron atoms (B-H). The B-H proton signals are typically broad due to the quadrupole moment of the boron nuclei and coupling to both ^{11}B and ^{10}B . To simplify the spectrum and facilitate analysis, ^{11}B decoupling is commonly employed, which collapses the broad B-H multiplets into sharp singlets.[3]

Table 2: ^1H NMR Data for **p-Carborane**

Proton Type	Chemical Shift (δ) [ppm]	Multiplicity (^{11}B -decoupled)
C-H	~ 3.0 - 3.5	Singlet
B-H	~ 1.5 - 2.5	Singlet

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary depending on the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **p-carborane** is expected to show a single resonance for the two equivalent cage carbon atoms.

Table 3: ¹³C NMR Data for **p-Carborane** Derivatives

Carbon Type	Chemical Shift (δ) [ppm]
Cage Carbon (in an amidinate derivative)	93.3

Note: Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the **p-carborane** cage, particularly the characteristic B-H stretching frequencies.

Table 4: Key IR Absorptions for **p-Carborane**

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity
B-H Stretch	2590 - 2630	Strong
C-H Stretch	~ 3070	Medium
Cage Vibrations	700 - 1200	Medium to Weak

The strong absorption band around 2600 cm⁻¹ is a hallmark of carboranes and is indicative of the B-H bonds.^[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of **p-carborane**. The presence of ten boron atoms results in a

characteristic and complex isotopic pattern for the molecular ion peak, which serves as a definitive signature for carboranes.

Table 5: Mass Spectrometry Data for **p-Carborane**

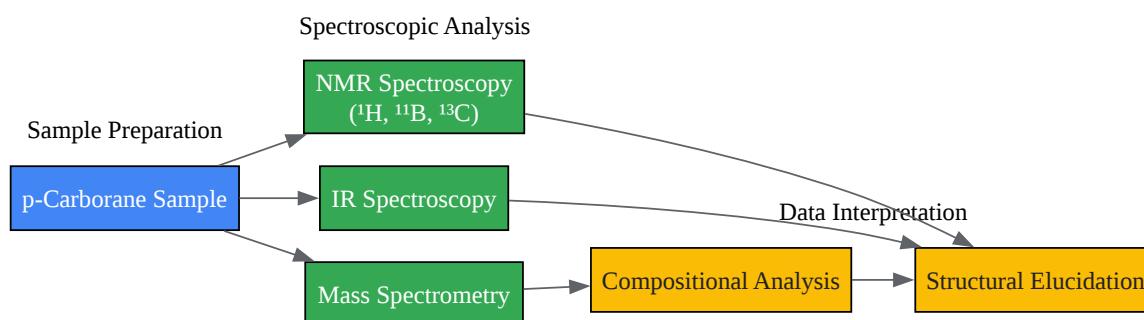
Ion	m/z (most abundant isotope)	Fragmentation
$[\text{C}_2\text{B}_{10}\text{H}_{12}]^{+}\bullet$ (Molecular Ion)	144	-
$[\text{C}_2\text{B}_{10}\text{H}_{11}]^{+}$	143	Loss of H
$[\text{C}_2\text{B}_9\text{H}_{10}]^{+}$	132	Loss of BH_2

The high stability of the closo-carborane cage often leads to a prominent molecular ion peak, especially in soft ionization techniques.

Experimental Protocols

NMR Spectroscopy

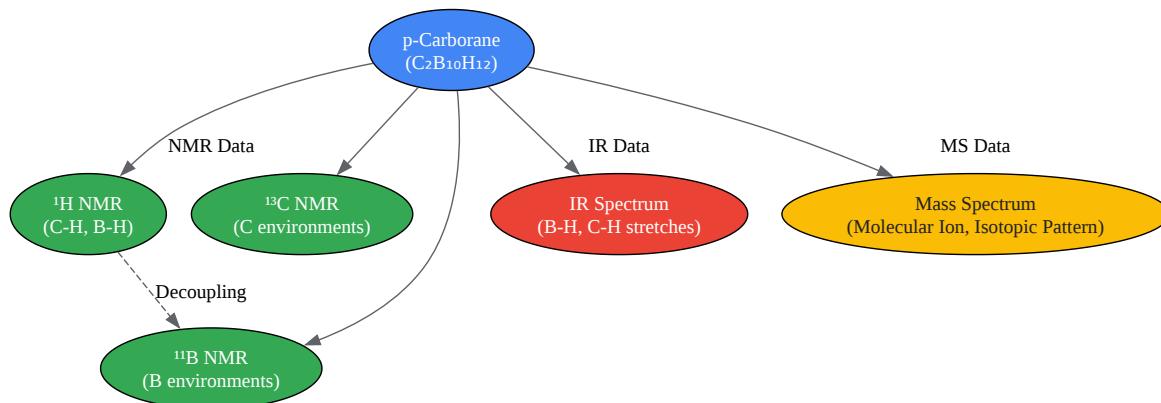
- Sample Preparation: Dissolve ~10-20 mg of **p-carborane** in a suitable deuterated solvent (e.g., CDCl_3 , acetone- d_6 , $\text{THF}-d_8$) in a 5 mm NMR tube. For ^{11}B NMR, it is highly recommended to use a quartz NMR tube to avoid background signals from borosilicate glass.
- ^1H NMR: Acquire a standard one-dimensional ^1H NMR spectrum. To simplify the B-H signals, perform a $^1\text{H}\{^{11}\text{B}\}$ decoupling experiment.
- ^{11}B NMR: Acquire a one-dimensional ^{11}B NMR spectrum with ^1H decoupling. Use a boron-free probe if available. The spectral width should be sufficient to cover the expected chemical shift range for boranes and carboranes (typically +100 to -100 ppm).
- ^{13}C NMR: Acquire a one-dimensional $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum. Due to the low natural abundance of ^{13}C and the potential for long relaxation times of the cage carbons, a larger number of scans may be required.


Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of **p-carborane** with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl_4) using an appropriate IR cell, or as a thin film.
- Data Acquisition: Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the KBr pellet or solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **p-carborane** in a volatile organic solvent (e.g., methanol, dichloromethane).
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over a mass range that includes the expected molecular ion ($m/z \sim 144$).


Visualization of Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **p-Carborane**.

Logical Relationship of Spectroscopic Data

[Click to download full resolution via product page](#)

Caption: Interrelation of spectroscopic data for **p-Carborane** analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis and Anti-Tumor Evaluation of Carboranyl BMS-202 Analogues—A Case of Carborane Not as Phenyl Ring Mimetic [mdpi.com]
- 2. University of Ottawa NMR Facility Blog: ^1H NMR with ^{11}B Decoupling [u-of-o-nmr-facility.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Spectroscopic Characterization of p-Carborane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1425697#spectroscopic-characterization-of-p-carborane-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com